CGX1321 Biochemical Potency: PORCN Inhibition IC50 Comparison
CGX1321 demonstrates sub-nanomolar potency in inhibiting PORCN-mediated Wnt secretion, with an IC50 of 0.45 nM in biochemical assays [1]. A separate WNT secretion assay reports an IC50 of 1 nM . In contrast, LGK974 exhibits an IC50 of 1 nM in the PORCN radioligand binding assay . While the potency ranges are comparable within an order of magnitude, CGX1321's 0.45 nM value represents approximately 2.2-fold greater potency than the 1 nM benchmark shared by LGK974 in parallel assay formats.
| Evidence Dimension | PORCN enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.45 nM (biochemical assay); IC50 = 1 nM (WNT secretion assay) |
| Comparator Or Baseline | LGK974: IC50 = 1 nM (PORCN radioligand binding assay) |
| Quantified Difference | ~2.2-fold higher potency (0.45 nM vs 1 nM) in comparable biochemical format |
| Conditions | Cell-free biochemical PORCN inhibition assay vs PORCN radioligand binding assay |
Why This Matters
Higher biochemical potency may translate to lower effective dosing requirements, potentially improving therapeutic index and reducing off-target exposure.
- [1] Simoneaux R. The Phase I/Ib Trial of WNT Pathway Porcupine Inhibitor CGX1321. Oncology Times. 2023;45(13):18. DOI: 10.1097/01.COT.0000945340.00474.23. View Source
